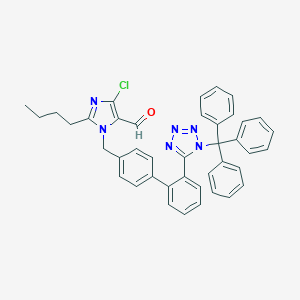

N-Trityl Losartan Carboxaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCPYGMMJJBRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470120 | |

| Record name | N-Trityl Losartan Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-18-5 | |

| Record name | N-Trityl Losartan Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Trityl Losartan Carboxaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Trityl Losartan Carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the manufacturing of Losartan, a widely prescribed angiotensin II receptor antagonist. The document details the strategic importance of the trityl protecting group, elucidates the primary synthesis pathway through alkylation, provides a detailed experimental protocol, and presents key characterization data. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing, offering field-proven insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.

Introduction: The Role of a Key Intermediate

Losartan is a critical therapeutic agent for the management of hypertension.[1] Its synthesis is a multi-step process where the purity and quality of each intermediate directly impact the final active pharmaceutical ingredient (API).[1] Within this synthetic cascade, 2-Butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde, commonly known as this compound (CAS No: 133910-00-6), serves as a crucial precursor.[2][3] This intermediate is formed before the final reduction step that yields Trityl Losartan (the corresponding alcohol), which is subsequently deprotected to give Losartan. The aldehyde functionality is a key handle for the synthesis, and its effective formation is paramount.

The Strategic Importance of the Trityl Protecting Group

The tetrazole ring in the Losartan structure possesses an acidic proton. In many synthetic routes, particularly those involving organometallic reagents like Grignards or organolithiums (e.g., in Suzuki coupling preparations), this acidic proton can interfere with the reaction.[4] Furthermore, the unprotected tetrazole can act as a poison for palladium catalysts, which are often employed in the crucial biaryl coupling step.[5]

To circumvent these issues, a protecting group is employed. The triphenylmethyl (trityl) group is the optimal choice for several reasons:

-

Steric Hindrance : Its bulky nature prevents unwanted side reactions at the tetrazole ring.

-

Selective Installation : It can be attached specifically to one of the tetrazole nitrogen atoms by reacting the tetrazole with trityl chloride in the presence of a non-nucleophilic base.[4][6] Single-crystal X-ray diffraction has unambiguously shown that the trityl group attaches to the N-2 position of the tetrazole ring.[7]

-

Mild Cleavage : The trityl group can be easily removed under mild acidic conditions (e.g., dilute HCl or H₂SO₄) in the final step of the synthesis without affecting other functional groups in the molecule.[5][6][8]

The following diagram illustrates the protection and deprotection concept.

Caption: Protection/Deprotection strategy using the Trityl group.

Core Synthesis Pathway: Convergent Alkylation

The industrial synthesis of this compound is efficiently achieved through a convergent approach. This pathway involves the alkylation of an imidazole aldehyde with a trityl-protected brominated biphenyltetrazole derivative. This method is advantageous as it builds the core structure in a single, high-yielding step.

The key starting materials are:

-

N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole

-

2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde

The reaction couples these two fragments to form the desired product. This process is typically carried out in a two-phase system using a phase-transfer catalyst, which facilitates the reaction between the water-soluble base and the organic-soluble reactants.

The overall transformation is depicted below:

Caption: Convergent synthesis of this compound.

Detailed Experimental Protocol

The following protocol describes a robust method for the synthesis of this compound. This procedure is a self-validating system designed for high yield and purity.

Step-by-Step Methodology:

-

Reactor Setup : To a suitable reaction vessel, add Toluene. Begin nitrogen purging to maintain an inert atmosphere.

-

Reagent Addition : Charge the reactor with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole and 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

-

Base and Catalyst : Add an aqueous solution of potassium hydroxide (KOH) and the phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB).[8] The use of a phase-transfer catalyst is critical for shuttling the hydroxide ion into the organic phase to deprotonate the imidazole nitrogen, which then acts as the nucleophile.

-

Reaction Execution : Stir the mixture vigorously and heat to reflux (approximately 50-60°C).[9] Maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Discard the upper aqueous layer.

-

Washing : Wash the organic (toluene) layer with water to remove residual base and salts.

-

Solvent Exchange (Optional but Recommended) : For subsequent reduction, the toluene can be replaced with methanol.

-

Isolation : At this stage, the this compound is present in the organic solvent. For isolation and purification, the solvent can be removed under vacuum. The resulting residue is then purified by column chromatography.[10]

Characterization and Data Presentation

The synthesized this compound is a white solid.[10] Its identity and purity are confirmed through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data (250MHz, DMSO-d₆):

-

δ 9.68 (s, 1H, CHO)

-

δ 7.50-7.70 (m, 4H, Harom)

-

δ 7.01-7.09 (m, 4H, Harom)

-

δ 5.58 (s, 2H, CH₂N)

-

δ 2.60-2.66 (m, 2H, CH₂)

-

δ 1.43-1.57 (m, 2H, CH₂)

-

δ 1.18-1.33 (m, 2H, CH₂)

-

δ 0.81 (t, J=7.3Hz, 3H, CH₃)[10]

The singlet at 9.68 ppm is characteristic of the aldehyde proton and is a key indicator of successful synthesis.

| Parameter | Value | Source |

| Product Name | This compound | [10] |

| CAS Number | 133910-00-6 | [2][10] |

| Molecular Formula | C₄₁H₃₅ClN₆O | [2][10] |

| Molecular Weight | 663.21 g/mol | [2][10] |

| Appearance | White Solid | [10] |

| Melting Point | 86-89 °C | [10] |

| Typical Yield | ~88% | [10] |

| Chromatography Eluent | Cyclohexane/EtOAc (85:15) | [10] |

| Solubility | Methanol, DMSO | [2] |

Downstream Processing: Reduction to Trityl Losartan

This compound is rarely the final isolated product in a full Losartan synthesis campaign. It is typically generated in situ and then directly converted to Trityl Losartan (the alcohol).

This reduction is readily achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol.[4][9] The reaction is generally clean and high-yielding. The resulting Trityl Losartan is then carried forward to the final deprotection step to yield Losartan.[9]

Conclusion

The synthesis of this compound is a well-defined and critical step in the production of Losartan. The strategic use of the trityl protecting group is essential for achieving a high-purity product by preventing side reactions associated with the tetrazole ring. The convergent alkylation pathway, often facilitated by phase-transfer catalysis, represents an efficient and industrially scalable method for its preparation. A thorough understanding of the reaction mechanism, experimental parameters, and downstream processing is vital for any scientist or researcher working on the synthesis of sartans.

References

- New Drug Approvals. LOSARTAN. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Essentiality of Trityl Losartan in Ensuring Losartan Synthesis Purity. [Link]

- Google Patents.

- Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]

- Google Patents. US7041832B2 - Processes for preparing losartan and losartan potassium.

- ResearchGate. Trityl losartan | Request PDF. [Link]

- Allmpus. Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. [Link]

- Google Patents. CN105017226A - Trityl Losartan synthesis method.

- Oriental Journal of Chemistry. A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). [Link]

- Pharmaffiliates. N-Trityl Losartan-d3 Carboxaldehyde. [Link]

- SynZeal. Losartan Impurities. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. allmpus.com [allmpus.com]

- 3. Losartan Impurities | SynZeal [synzeal.com]

- 4. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]

- 9. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of N-Trityl Losartan Carboxaldehyde

Introduction

N-Trityl Losartan Carboxaldehyde is a critical chemical entity within the synthetic pathway of Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. Functioning primarily as a protected intermediate, its chemical behavior, purity, and reactivity are paramount to ensuring the quality and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its molecular structure, the strategic role of the trityl protecting group, its synthesis, and the analytical methodologies required for its robust characterization. Understanding these properties is essential for process optimization, impurity profiling, and regulatory compliance in the manufacturing of Losartan.

Chemical Identity and Physicochemical Properties

This compound is formally known by its IUPAC name: 2-Butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde[1]. It serves as a high-purity pharmaceutical reference standard for analytical method development, validation, and quality control in research and pharmaceutical laboratories[2].

The core structure consists of a substituted imidazole ring linked to a biphenyl-tetrazole moiety. The key features are the aldehyde group at the 5-position of the imidazole ring and the bulky trityl (triphenylmethyl) group protecting one of the nitrogen atoms of the tetrazole ring.

Core Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A compilation of its fundamental properties is crucial for handling, formulation, and analytical development.

| Property | Value | Source(s) |

| CAS Number | 120568-18-5 / 133910-00-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₄₁H₃₅ClN₆O | [2][3][5] |

| Molecular Weight | 663.2 g/mol | [2][3][5] |

| Solubility | Soluble in Methanol, DMSO | [5] |

| Storage Conditions | 2-8 °C, protected from light and moisture | [5] |

The Role of the Trityl Protecting Group

The strategic incorporation of the trityl (Tr) group is a cornerstone of the Losartan synthesis strategy. The trityl group is a bulky, acid-labile protecting group primarily used for alcohols, amines, and thiols[7][8].

-

Expertise & Causality : In the context of Losartan synthesis, the tetrazole ring possesses two potentially reactive nitrogen atoms. The introduction of the trityl group selectively blocks one of these nitrogens, preventing unwanted side reactions during subsequent synthetic steps, particularly the reduction of the aldehyde. Its significant steric bulk allows for the selective protection of specific sites in complex molecules[8].

-

Acid Lability : The key advantage of the trityl group is its facile removal under mild acidic conditions. This lability is due to the exceptional stability of the triphenylmethyl (trityl) carbocation that forms upon cleavage[7][8]. This allows for deprotection without compromising other sensitive functional groups in the molecule.

-

Orthogonality : The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups and compatible with a wide range of reagents, such as the sodium borohydride used for aldehyde reduction[7].

Synthesis and Purification

This compound is typically synthesized as a key intermediate. Understanding its synthesis is vital for identifying potential process-related impurities.

Synthetic Pathway Overview

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Tritylation of Losartan Carboxaldehyde

This protocol is based on a representative synthetic route[3].

-

Preparation : Dissolve Losartan Carboxaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

-

Base Addition : Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

-

Tritylation : Add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature (20-25 °C).

-

Reaction Monitoring : Stir the mixture for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude residue by column chromatography on silica gel to yield the final product as a white solid[3].

-

Trustworthiness : The self-validating nature of this protocol lies in the in-process monitoring (Step 4) and the final purification step (Step 7). The purity of the final product must be confirmed using the analytical techniques described in the following section, ensuring that the isolated compound meets the required specifications before proceeding to the next synthetic step.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stability of this compound. It is frequently used as a reference standard in quality control for Losartan API production[2].

Analytical Workflow

Sources

- 1. This compound | 120568-18-5 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 133910-00-6 [amp.chemicalbook.com]

- 5. allmpus.com [allmpus.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

N-Trityl Losartan Carboxaldehyde: A Technical Guide to a Key Losartan Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of N-Trityl Losartan Carboxaldehyde, a critical process-related impurity and potential degradation product of the widely prescribed antihypertensive drug, Losartan. The guide delves into the chemical identity, formation pathways, and robust analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the regulatory landscape and outlines effective control strategies essential for ensuring the quality, safety, and efficacy of Losartan drug substances and products. This document is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Losartan.

Introduction: The Significance of Impurity Profiling in Losartan

Losartan, an angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. The stringent quality control of its manufacturing process is paramount to ensure patient safety. Impurity profiling is a critical component of this quality control, as even minute quantities of impurities can impact the drug's efficacy and safety profile. This compound has been identified as a significant impurity in the synthesis of Losartan. Its presence can be indicative of incomplete reactions or side reactions during the manufacturing process. This guide will provide a detailed examination of this specific impurity, from its formation to its control.

Chemical Profile of this compound

A thorough understanding of the impurity's chemical properties is fundamental for its effective control.

| Characteristic | Information |

| Chemical Name | 2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde |

| Synonyms | N-Trityl Losartan Aldehyde, Losartan Aldehyde N2-Trityl Impurity |

| CAS Number | 120568-18-5[1] |

| Molecular Formula | C41H35ClN6O[1] |

| Molecular Weight | 663.2 g/mol [1] |

| Appearance | White to off-white solid |

Formation Pathways: A Tale of Synthesis and Degradation

This compound can emerge from two primary routes: as a process-related impurity during synthesis and as a degradation product. Understanding these pathways is crucial for implementing effective control measures.

Process-Related Impurity in Losartan Synthesis

In several synthetic routes for Losartan, this compound is a key intermediate. Its formation typically involves the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a trityl-protected bromomethyl biphenyl tetrazole derivative.[2][3] The subsequent step in the synthesis is the reduction of the aldehyde group to a primary alcohol to form Trityl Losartan.

Reaction Scheme:

Caption: Formation of this compound as a synthetic intermediate.

If the reduction of the aldehyde to the alcohol is incomplete, this compound will persist as an impurity in the Trityl Losartan intermediate and may be carried over to the final Losartan drug substance after the deprotection step.

Factors Influencing Formation as a Process Impurity:

-

Stoichiometry of the reducing agent: Insufficient amounts of the reducing agent (e.g., sodium borohydride) can lead to incomplete conversion.

-

Reaction temperature and time: Sub-optimal temperature and reaction duration may not favor the complete reduction of the aldehyde.

-

Purity of starting materials: The presence of impurities in the starting materials can potentially interfere with the reduction reaction.

Formation as an Oxidative Degradation Product

Forced degradation studies on Losartan have demonstrated that the primary alcohol group on the imidazole ring is susceptible to oxidation, leading to the formation of an aldehyde derivative.[4] While these studies do not explicitly confirm the presence of the trityl group (as it would have been removed in the final drug substance), they highlight the potential for the core Losartan molecule to degrade to its aldehyde form.

Oxidative Degradation Pathway:

Caption: Oxidative degradation of Losartan to its aldehyde derivative.

This degradation pathway underscores the importance of appropriate storage conditions and the selection of excipients that do not promote oxidation in the final drug product formulation.

Analytical Control: Detection and Quantification

Robust analytical methods are essential for the accurate detection and quantification of this compound to ensure the quality of Losartan. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The European Pharmacopoeia (Ph. Eur.) monograph for Losartan Potassium outlines a gradient HPLC method for the determination of related substances, which can be adapted and validated for the specific quantification of this compound.[5]

A self-validating HPLC protocol based on pharmacopeial guidelines:

Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound in Losartan drug substance.

Chromatographic Conditions:

| Parameter | Condition |

| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% v/v Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

System Suitability:

A system suitability solution should be prepared containing Losartan and a certified reference standard of this compound. The system is deemed suitable for use if the resolution between the two peaks is greater than 2.0 and the tailing factor for the Losartan peak is not more than 2.0.

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample and by peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: A minimum of five concentrations of the this compound reference standard should be prepared, and the peak area response should be plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

-

Accuracy: Determined by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%.

-

Precision:

-

Repeatability (Intra-assay precision): Six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 5.0%.

-

Intermediate Precision (Inter-assay precision): Analysis performed by different analysts on different days using different equipment. The RSD should be ≤ 10.0%.

-

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

LC-MS/MS for Characterization

For structural confirmation and in-depth investigation of unknown impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight information and fragmentation patterns that are crucial for the unambiguous identification of impurities like this compound.

Regulatory Perspective and Control Strategies

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances.

Pharmacopoeial Limits

While this compound is not listed as a specified impurity in the current European Pharmacopoeia monograph for Losartan Potassium, it would be controlled under the limit for "unspecified impurities."[5] The general limit for an unspecified impurity is typically not more than 0.10%. The total impurities are also controlled, usually to a limit of not more than 0.5% or 1.0%.[6] It is imperative to consult the latest versions of the relevant pharmacopoeias for the most current impurity limits.

Control Strategies in Manufacturing

A robust control strategy is essential to minimize the levels of this compound in the final Losartan product. This involves a multi-faceted approach:

-

Raw Material Control: Sourcing high-purity starting materials and intermediates is the first line of defense.

-

Process Optimization:

-

Careful control of the reduction step is critical. This includes optimizing the type and amount of reducing agent, reaction temperature, and reaction time to ensure complete conversion of the aldehyde.

-

In-process controls (IPCs) should be implemented to monitor the disappearance of this compound.

-

-

Purification: Effective purification steps, such as crystallization or chromatography, should be in place to remove any residual amounts of the impurity from the final drug substance.

-

Stability Studies: Comprehensive stability studies under various conditions (temperature, humidity, light) should be conducted to understand the potential for the formation of the aldehyde degradation product in the finished dosage form.

Control Strategy Workflow:

Caption: A comprehensive control strategy for this compound.

Conclusion

This compound is a significant impurity in the context of Losartan manufacturing and quality control. Its formation as both a process-related impurity and a potential degradation product necessitates a thorough understanding of its chemical properties and formation pathways. The implementation of robust, validated analytical methods, such as the HPLC method detailed in this guide, is crucial for its effective monitoring and control. By adhering to stringent regulatory guidelines and implementing comprehensive control strategies throughout the manufacturing process, pharmaceutical manufacturers can ensure the production of high-quality, safe, and effective Losartan for patients worldwide.

References

- European Pharmacopoeia (Ph. Eur.) 10.0, Losartan Potassium Monograph.

-

Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. [Link]

- Processes for preparing losartan and losartan potassium.

- Process for the preparation of losartan potassium form i.

- USP Monographs: Losartan Potassium. USP29-NF24.

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. drugfuture.com [drugfuture.com]

- 6. Losartan potassium CRS | CAS 124750-99-8 | LGC Standards [lgcstandards.com]

The Strategic Role of N-Trityl Losartan Carboxaldehyde in Convergent Losartan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan, the first-in-class angiotensin II receptor antagonist, represents a cornerstone in the management of hypertension. Its synthesis has been the subject of extensive research, aiming for efficiency, scalability, and purity. A key advancement in this endeavor is the utilization of a convergent synthetic strategy, wherein N-Trityl Losartan Carboxaldehyde emerges as a pivotal intermediate. This technical guide elucidates the critical role of this compound, detailing the rationale behind its use, the mechanics of its formation, and its conversion to the final active pharmaceutical ingredient (API). We will explore the significance of the trityl protecting group, the intricacies of the Suzuki coupling reaction it facilitates, and provide detailed, field-proven protocols for the key synthetic transformations.

Introduction: The Evolution of Losartan Synthesis

Losartan's molecular architecture, characterized by a biphenyl scaffold bearing an imidazole ring and a tetrazole moiety, presents a formidable synthetic challenge. Early synthetic routes were often linear, suffering from low overall yields and purification difficulties. The advent of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, marked a significant leap forward. This approach, as applied to Losartan, hinges on the strategic coupling of two key intermediates, a process in which the protection of reactive functional groups is paramount.

This compound is a cornerstone of this modern, efficient approach. Its structure contains the fully assembled imidazole and biphenyl components, with the tetrazole group masked by a trityl group and the final hydroxymethyl functionality present as a precursor aldehyde. This design allows for the robust construction of the carbon-carbon bond forming the biphenyl system, typically via a palladium-catalyzed cross-coupling reaction, without interference from the acidic proton of the tetrazole ring.

The Indispensable Role of the Trityl Protecting Group

The tetrazole ring in Losartan is a crucial pharmacophore, but its acidic nature poses a significant challenge during synthesis. The free tetrazole can act as a poison to the palladium catalysts essential for the Suzuki-Miyaura coupling reaction, a highly efficient method for forming the central biphenyl bond.[1] To circumvent this, a protecting group is employed.

The triphenylmethyl (trityl) group is the optimal choice for several reasons:[1]

-

Steric Hindrance: Its bulky nature effectively shields the tetrazole ring from unwanted side reactions.

-

Ease of Introduction and Removal: The trityl group can be introduced and removed under mild conditions, preserving the integrity of the rest of the molecule.[1]

-

Stability: It is stable to the basic conditions of the Suzuki coupling and the organometallic reagents used in preceding steps.

-

Selective Isomer Formation: Tritylation of the tetrazole ring predominantly yields a single isomer, simplifying the product mixture.[1]

The protection of the tetrazole with a trityl group is a critical decision that enables the subsequent high-yielding Suzuki coupling, a cornerstone of modern Losartan synthesis.[2][3]

Synthetic Pathway to Losartan via this compound

The convergent synthesis of Losartan can be conceptually divided into three main stages, with this compound sitting at the heart of the process.

This reaction is often carried out in a biphasic solvent system with a phase transfer catalyst to facilitate the interaction between the organic and aqueous phases. [4]The base, such as potassium hydroxide, deprotonates the imidazole nitrogen, which then acts as a nucleophile, displacing the bromide on the biphenyl methyl group.

Experimental Protocol: Synthesis of this compound [4]

-

To a suitable reaction vessel, add methylene chloride (50 ml).

-

Add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (10.2 g; 0.018 mol), 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (3.4 g; 0.018 mol), and tetra-butylammonium bromide (0.2618 g; 0.00081 mol).

-

Add a solution of potassium hydroxide (1.45 g in 15 ml of water).

-

Stir the reaction mixture vigorously and heat to reflux for 12 hours. Monitor the reaction progress by HPLC.

-

After completion, cool the reaction mass to room temperature and allow the layers to separate.

-

Discard the upper aqueous layer and wash the methylene chloride layer with water (50 ml).

-

The resulting organic layer contains this compound and can be used directly in the next step.

Reduction to Trityl Losartan

The next step involves the selective reduction of the aldehyde group to a primary alcohol, yielding Trityl Losartan. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups present in the molecule. [5] Experimental Protocol: Reduction of this compound [6]

-

To the solution of this compound from the previous step, add methanol (25 ml).

-

Cool the solution to 5-10°C using a suitable cooling bath.

-

Slowly add sodium borohydride (0.34 g; 0.009 mol) in portions, maintaining the temperature below 10°C.

-

Stir the reaction mixture at this temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude Trityl Losartan.

| Parameter | Value | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes. |

| Solvent | Methanol/Methylene Chloride | Protic solvent for NaBH₄ reaction. |

| Temperature | 5-10°C | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 1-2 hours | Sufficient for complete conversion. |

Deprotection to Yield Losartan

The final step in the synthesis is the removal of the trityl protecting group to unveil the tetrazole moiety of Losartan. This is typically achieved under acidic conditions. The mechanism involves the protonation of one of the tetrazole nitrogens, which facilitates the cleavage of the carbon-nitrogen bond, releasing the highly stable trityl cation. [7]

Experimental Protocol: Deprotection of Trityl Losartan [5]

-

Dissolve the crude Trityl Losartan in a mixture of THF and water.

-

Add aqueous hydrochloric acid (e.g., 12% HCl) and stir the mixture at room temperature for 12 hours.

-

After the reaction is complete, raise the pH of the mixture to approximately 12.5 with 30% sodium hydroxide solution.

-

Distill off the THF, adding make-up water to maintain the volume.

-

Cool the mixture to precipitate triphenylmethanol (the byproduct of deprotection).

-

Filter to remove the triphenylmethanol.

-

Adjust the pH of the filtrate to approximately 3.8 with an acid (e.g., HCl or acetic acid) to precipitate Losartan.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.

Conclusion

This compound is not merely an intermediate; it is the linchpin of a highly efficient and convergent synthetic strategy for Losartan. Its design, incorporating a protected tetrazole and a precursor to the final hydroxymethyl group, allows for the seamless application of powerful synthetic methodologies like the Suzuki-Miyaura coupling. The strategic use of the trityl group exemplifies the principles of modern organic synthesis, where protecting group chemistry is leveraged to achieve high yields and purity in the construction of complex pharmaceutical agents. This in-depth understanding of the role and manipulation of this compound is essential for researchers and professionals in the field of drug development and manufacturing.

References

-

ResearchGate. Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). [Link]

- Google Patents.

-

PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

Reddit. Need help with the reaction mechanism in this last step of synthesis of Losartan. [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

MDPI. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. [Link]

-

Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]

- Google Patents. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group.

- Google Patents. US7041832B2 - Processes for preparing losartan and losartan potassium.

-

J-Stage. Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. [Link]

-

Asian Journal of Chemistry. A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). [Link]

-

Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium. [Link]

- Google Patents. CN105017226A - Trityl Losartan synthesis method.

-

Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Veeprho. N-Trityl Losartan-D4 Carboxaldehyde. [Link]

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]

- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 6. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]

- 7. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to N-Trityl Losartan Carboxaldehyde (CAS 120568-18-5): A Key Intermediate in Losartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Trityl Losartan Carboxaldehyde (CAS No. 120568-18-5), a critical intermediate and process-related impurity in the synthesis of the angiotensin II receptor antagonist, Losartan. This document delves into its chemical identity, synthesis, and analytical characterization. The guide is intended to serve as a valuable resource for researchers, process chemists, and quality control analysts in the pharmaceutical industry, offering insights into the chemistry and analytical control of this important compound.

Introduction: The Significance of a Synthetic Intermediate

This compound, while not a pharmacologically active agent itself, plays a pivotal role in the manufacturing of Losartan, a widely prescribed medication for hypertension. Understanding the chemistry, synthesis, and analytical profile of this intermediate is paramount for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This guide will provide a detailed exploration of this compound, moving from its fundamental chemical properties to its practical application in pharmaceutical development.

Physicochemical Properties and Chemical Identity

This compound is a complex organic molecule characterized by a multi-ring structure.[1] Its key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 120568-18-5 |

| Chemical Name | 2-Butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde |

| Synonyms | This compound, Losartan Aldehyde N2-Trityl Impurity[2][3][4] |

| Molecular Formula | C41H35ClN6O[1][5] |

| Molecular Weight | 663.21 g/mol [5] |

The structure features a substituted imidazole ring, a biphenyl system, and a tetrazole ring protected by a bulky trityl (triphenylmethyl) group. The presence of the aldehyde functional group makes it a reactive intermediate, amenable to further chemical transformations.[1]

The Role in Losartan Synthesis: A Step-by-Step Examination

This compound is a key intermediate in several synthetic routes to Losartan. Its formation allows for the controlled construction of the Losartan molecule, with the trityl group serving as a protecting group for the tetrazole moiety.

A common synthetic approach involves the coupling of two key fragments, followed by the reduction of the aldehyde and deprotection of the trityl group. A patent describes the synthesis of trityl Losartan, where this compound is a direct precursor.[6]

Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde.[6] Another described method is the reaction of Losartan Carboxaldehyde with triphenylmethyl chloride.

The subsequent step in the synthesis of Losartan involves the reduction of the carboxaldehyde group to a hydroxymethyl group, followed by the removal of the trityl protecting group.

Caption: Synthetic pathway showing the formation of this compound.

Analytical Characterization and Quality Control

As a process-related impurity, the detection and quantification of this compound are critical for the quality control of Losartan. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7][8]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Several HPLC methods have been developed for the simultaneous determination of Losartan and its impurities.[7][9] These methods typically employ a reversed-phase C18 column with a gradient elution program.

The following protocol outlines a general approach for the analysis of Losartan and its impurities, including this compound. Method optimization and validation are essential for specific applications.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[7]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid)[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection Wavelength: 220 nm[7]

-

Column Temperature: 35 °C[7]

Sample Preparation:

-

Accurately weigh and dissolve the Losartan sample in a suitable solvent, such as methanol or the mobile phase.

-

Sonicate to ensure complete dissolution.

-

Dilute to a known concentration.

-

Filter the solution through a 0.45 µm filter before injection.

Data Analysis:

-

Identify and quantify impurities based on their retention times and peak areas relative to a reference standard of this compound.

The performance characteristics of a typical RP-HPLC method for Losartan impurity analysis are summarized below.

| Parameter | Typical Result |

| Linearity (r²) | > 0.999[8] |

| Accuracy (% Recovery) | 97.00 - 103.00%[7][8] |

| Precision (% RSD) | < 2.00%[7][8] |

Pharmacological Profile: An Unexplored Frontier

Currently, there is a lack of publicly available data on the specific pharmacological activity of this compound. Its primary significance in the pharmaceutical field is as a chemical intermediate and impurity in the synthesis of Losartan.

It is important to distinguish this compound from "Losartan Carboxaldehyde" (also known as EXP3179), which is a metabolite of Losartan. Losartan Carboxaldehyde has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2 and has anti-inflammatory properties.[3] However, these findings cannot be extrapolated to this compound due to the significant structural difference, namely the presence of the large, bulky trityl group. This group would likely sterically hinder any potential interaction with biological receptors.

Further research would be required to determine if this compound possesses any intrinsic biological activity. However, given its role as a transient intermediate that is converted to the final API, its pharmacological profile is not the primary focus of research.

Caption: Relationship between Losartan, its intermediate, and a metabolite.

Conclusion and Future Perspectives

This compound (CAS 120568-18-5) is a well-defined chemical entity that is integral to the synthesis of Losartan. Its role as a key intermediate and a process-related impurity necessitates robust analytical methods for its control in the final drug product. While its own pharmacological profile remains uncharacterized, a thorough understanding of its synthesis and analytical behavior is crucial for pharmaceutical scientists and drug development professionals. Future work in this area will likely continue to focus on the development of more efficient and greener synthetic routes for Losartan that may minimize the formation of this and other impurities, as well as the advancement of analytical techniques for their trace-level detection.

References

- Cymit Química S.L. CAS 120568-18-5: 2-Butyl-4-chloro-1-[[2 - Cymit Química S.L. Available from: https://www.cymitquimica.com/cas/120568-18-5

-

Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Available from: [Link]

-

CAS 124751-00-4,2-Butyl-4-chloro-5-hydroxymethyl-1... - LookChem. Available from: [Link]

-

A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

This compound | 120568-18-5 | : Venkatasai Life ... Available from: [Link]

-

Losartan Impurities - SynZeal. Available from: [Link]

-

Losartan Aldehyde N2-Trityl Impurity | CAS No- 133910-00-6 - GLP Pharma Standards. Available from: [Link]

-

Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound | Allmpus. Available from: [Link]

- CN105017226A - Trityl Losartan synthesis method - Google Patents.

Sources

Foreword: A Proactive Approach to Pharmaceutical Quality

An In-depth Technical Guide to the Formation of Losartan Impurities

As a Senior Application Scientist, I've witnessed the evolution of analytical challenges in the pharmaceutical industry. The focus has rightly shifted from merely identifying what is in a drug substance to deeply understanding what shouldn't be there. Losartan, a cornerstone in antihypertensive therapy, presents a fascinating case study in impurity profiling. Its complex synthesis and susceptibility to specific degradation stresses mean that ensuring its purity is a continuous scientific endeavor. This guide is not a simple recitation of facts; it is a distillation of field-proven insights and mechanistic understanding. We will explore the causality behind the formation of each major impurity, providing researchers and drug development professionals with the foundational knowledge required to build robust control strategies, ensuring the safety and efficacy of this vital medication.

The Genesis of Impurities: A Tale of Synthesis and Stability

The impurity profile of an Active Pharmaceutical Ingredient (API) like Losartan is its chemical fingerprint, telling a story of its synthetic journey and its response to environmental stress. These impurities are broadly classified based on their origin:

-

Process-Related Impurities: These are chemical species that arise during the synthesis of the API. They can be unreacted starting materials, intermediates, by-products from side reactions, or reagents. Their presence is a direct reflection of the synthetic route and the control over reaction conditions.

-

Degradation Products: These impurities form when the API is subjected to stress conditions such as light, heat, humidity, acid/base hydrolysis, or oxidation.[1] They can emerge during manufacturing, formulation, and storage, making stability studies a critical component of drug development.

-

Mutagenic Impurities: A special class of impurities that can cause DNA damage and are potentially carcinogenic.[2][3] Recent concerns regarding azido and nitrosamine impurities in the sartan class of drugs have made their control a top regulatory priority.[2][3]

Understanding these distinct formation pathways is the first principle of developing a self-validating system for quality control.

Deconstructing the Synthesis: The Origin of Process-Related Impurities

A common synthetic route to Losartan involves the coupling of a protected biphenyl tetrazole moiety with a substituted imidazole ring, followed by deprotection.[4] This multi-step process, while efficient, presents several junctures where impurities can be introduced.

Key Process-Related Impurities and Their Formation Mechanisms

-

Isolosartan (Regioisomeric Impurity): During the crucial alkylation step where the imidazole ring is coupled with the biphenyl methyl bromide derivative, the reaction can occur at two different nitrogen atoms of the imidazole ring. While the desired reaction forms Losartan, alkylation at the other nitrogen results in the formation of Isolosartan.[4][5] This is a classic example of a regioisomeric impurity, whose formation is governed by the electronic and steric factors of the reacting intermediate.

-

O-Trityl Losartan (Incomplete Deprotection): The tetrazole group is often protected with a trityl (triphenylmethyl) group during synthesis to prevent side reactions. The final step involves the removal of this protecting group, typically under acidic conditions. If this deprotection step is incomplete, the residual O-Trityl Losartan is carried through as an impurity.[4][5]

-

Dimeric Impurities: Under certain conditions, particularly acidic environments used for detritylation, two molecules of Losartan can condense to form dimeric impurities.[6][7] These impurities have been characterized as positional dimers, highlighting the reactivity of the Losartan molecule itself to form larger adducts.[6]

-

Unreacted Intermediates & Reagents: Species like the biphenyl tetrazole analogue can be carried through from earlier stages if the reactions do not go to completion.[4][5] Similarly, other impurities can arise from reactions with solvents, such as the ester analogue formed during product isolation in acetone.[4]

The following workflow illustrates the key synthetic steps and the points at which major process-related impurities can arise.

Caption: Synthetic pathway of Losartan and origins of process-related impurities.

Unraveling Degradation: Losartan Under Stress

Forced degradation studies are a regulatory requirement and a powerful tool for predicting the likely degradation products that could form under real-world storage and handling conditions.[1] Losartan exhibits distinct degradation profiles under oxidative and photolytic stress.

Oxidative Degradation

Losartan is particularly susceptible to oxidation.[1] Exposure to oxidative agents, such as hydrogen peroxide, can lead to a number of degradation products. The primary alcohol group on the imidazole ring is a key site of oxidation.[1]

-

Oxidation to Aldehyde (LD-6): The initial oxidation product is often the corresponding aldehyde (m/z 421).[1]

-

Oxidation to Carboxylic Acid (E-3174): Further oxidation of the aldehyde yields the carboxylic acid derivative (Losartan Carboxylic Acid), which is also the main active metabolite of Losartan.[1][8]

-

N-Oxides: The tetrazole ring can also undergo oxidation, leading to the formation of N-oxide isomers (DP-2 and DP-3).[9]

-

Hydroxylation: Hydroxylation of the biphenyl rings can also occur, leading to additional isomeric degradation products.[1]

A study found that after 7 days in a 3% hydrogen peroxide solution, about 10% of the Losartan had degraded, whereas degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions was less than 1%.[1][10]

Photolytic Degradation

Exposure to light, particularly UV light, can induce significant degradation, often involving the destruction of the imidazole ring.[11] The presence of photosensitizers, which can be present as excipients in a formulation, can accelerate this process via the formation of singlet oxygen.[11] This pathway leads to complex degradates that differ significantly from the parent molecule.[11][12]

Caption: Major oxidative and photolytic degradation pathways of Losartan.

The Specter of Mutagenicity: Azido and Nitrosamine Impurities

The discovery of potentially mutagenic impurities in sartans has led to widespread recalls and intensified regulatory scrutiny. These impurities are of particular concern because they can pose a safety risk even at trace levels.

Azido Impurities

The formation of the tetrazole ring in Losartan synthesis often employs sodium azide.[2][13] This reagent can lead to the formation of organic azido impurities, which are highly reactive and have been shown to be mutagenic.[2][14]

-

Formation Mechanism: Azido impurities can form through the reaction of azide with chlorinated intermediates or other reactive sites on the molecule.[14]

-

Key Azido Impurities: Two notable azido impurities have been identified: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) and the specific "losartan azido impurity," 5-[4'-[(5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole.[13][15]

-

Control Strategy: Due to their mutagenic potential, these impurities must be controlled at or below the Threshold of Toxicological Concern (TTC) as outlined in the ICH M7 guideline.[15] This necessitates the development of highly sensitive analytical methods to detect them at parts-per-million (ppm) levels.[13] While initial tests showed mutagenicity, later studies have characterized the losartan azido impurity as non-mutagenic, though control remains essential.[15][16]

Nitrosamine Impurities

The sartan class of drugs has also been affected by the presence of N-nitrosamine impurities, which are classified as probable human carcinogens.[3] These impurities are not typically formed from the Losartan molecule itself but are byproducts from the manufacturing process, often involving specific solvents, reagents, and reaction conditions. Their detection has prompted regulatory agencies to require rigorous risk assessments for all pharmaceutical products.[3][17]

The Analytical Workflow: From Detection to Control

A robust analytical strategy is the cornerstone of impurity management. The goal is to develop a self-validating system that can reliably detect, identify, and quantify all relevant impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[18][19]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a typical gradient reversed-phase HPLC method suitable for separating Losartan from its key process-related impurities and degradation products.[6][20]

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.[18]

-

Column: A C18 column (e.g., Kromasil 100-5C18, 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[6][19]

-

Diluent: A 50:50 mixture of Mobile Phase A and B.[6]

-

Flow Rate: 1.0 mL/min.[20]

-

Gradient Program: A gradient elution is necessary to separate the wide range of impurities with different polarities. The program typically starts with a higher percentage of aqueous phase and gradually increases the organic phase to elute the more non-polar impurities like dimers.

-

Sample Preparation: Accurately weigh and dissolve the Losartan potassium sample in the diluent to a known concentration.

Data Presentation: Summary of Key Impurities

The following table summarizes some of the key impurities discussed, providing a quick reference for analytical chemists.

| Impurity Name | Type | Typical Origin |

| Isolosartan | Process-Related | Regioisomeric side product of alkylation.[4] |

| O-Trityl Losartan | Process-Related | Incomplete deprotection of tetrazole group.[4] |

| Dimeric Impurity | Process/Degradation | Acid-catalyzed self-condensation.[6][7] |

| Losartan Carboxylic Acid | Degradation/Metabolite | Oxidation of primary alcohol group.[1] |

| Losartan Aldehyde | Degradation | Intermediate in the oxidation pathway.[1] |

| Losartan Azido Impurity | Process-Related | Reaction with azide reagents.[15] |

Isolation and Structural Elucidation Workflow

When an unknown peak is detected, a systematic workflow is required for its identification and characterization.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS | Technology Networks [technologynetworks.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ClinPGx [clinpgx.org]

- 9. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. BfArM - Risk information - Azido impurity in losartan [bfarm.de]

- 17. journalwjarr.com [journalwjarr.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ingentaconnect.com [ingentaconnect.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Trityl Losartan Carboxaldehyde, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Losartan. This document delves into the synthesis, chemical properties, and analytical characterization of this compound and its associated compounds, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

Introduction: The Central Role of this compound in Losartan Synthesis

Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed medication for the treatment of hypertension. Its synthesis involves a multi-step process where careful control of intermediates and impurities is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This compound emerges as a critical intermediate in several prominent synthetic routes to Losartan.[1][2] The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole moiety, preventing unwanted side reactions during the subsequent chemical transformations.[3] The aldehyde functionality at the 5-position of the imidazole ring is a precursor to the hydroxymethyl group present in the final Losartan molecule.[2]

Understanding the chemistry of this compound and its related compounds is therefore essential for process optimization, impurity profiling, and the overall control of the Losartan manufacturing process.

Synthesis and Chemical Transformations

The synthesis of Losartan via the this compound intermediate involves a series of well-defined chemical reactions. The causality behind the experimental choices, particularly the use of the trityl protecting group and the specific reagents, is rooted in achieving high yields and purity while minimizing the formation of process-related impurities.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of Losartan Carboxaldehyde with trityl chloride in the presence of a base.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [3]

-

Dissolution: Dissolve Losartan Carboxaldehyde in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a reaction vessel under an inert atmosphere.

-

Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Addition of Trityl Chloride: Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of trityl chloride.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric oxygen and moisture.

-

Tertiary Amine Base: Triethylamine is a non-nucleophilic base that effectively neutralizes the generated HCl without competing with the tetrazole nitrogen for the trityl group.

-

Room Temperature Reaction: The reaction is typically carried out at room temperature to ensure selectivity and prevent the formation of byproducts that may arise at elevated temperatures.

Reduction to Trityl Losartan

The subsequent step in the synthesis of Losartan is the selective reduction of the aldehyde group of this compound to a primary alcohol, yielding Trityl Losartan.[2][4]

Reaction Scheme:

Figure 2: Reduction of this compound to Trityl Losartan.

Experimental Protocol: Reduction to Trityl Losartan [2]

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as toluene and methanol.

-

Reduction: Cool the solution and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining a low temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of water. Separate the organic layer, wash with water and brine, and dry over a drying agent.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain crude Trityl Losartan, which can be used in the next step without further purification or can be purified by crystallization.

Causality of Experimental Choices:

-

Sodium Borohydride: This reducing agent is selective for aldehydes and ketones and does not affect other functional groups present in the molecule under the reaction conditions.

-

Methanol as a Co-solvent: Methanol helps to solubilize the sodium borohydride and also acts as a proton source for the work-up.

-

Low Temperature: The reaction is performed at a low temperature to control the rate of reduction and minimize potential side reactions.

Deprotection to Yield Losartan

The final step in this synthetic sequence is the removal of the trityl protecting group to furnish Losartan. This is typically achieved under acidic conditions.[5][6]

Reaction Scheme:

Figure 3: Deprotection of Trityl Losartan to yield Losartan.

Experimental Protocol: Deprotection to Losartan [6]

-

Dissolution: Suspend Trityl Losartan in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Acidification: Add a strong acid, such as hydrochloric acid, to the suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or HPLC.

-

Neutralization and Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the triphenylmethanol byproduct, which can be removed by filtration. The pH of the filtrate is then adjusted to the isoelectric point of Losartan to precipitate the product.

-

Purification: The crude Losartan can be further purified by recrystallization.

Causality of Experimental Choices:

-

Acidic Conditions: The trityl group is labile under acidic conditions, readily cleaving to form the stable triphenylmethyl cation.

-

Solvent Choice: The solvent system is chosen to ensure the solubility of both the starting material and the final product, as well as to facilitate the work-up and purification.

Related Compounds and Impurity Profiling

During the synthesis of Losartan via this compound, several related compounds and impurities can be formed. A thorough understanding of their origin is crucial for developing effective control strategies.[7][8]

Table 1: Key Related Compounds and Potential Impurities

| Compound Name | Structure | Origin |

| Losartan Carboxaldehyde | Aldehyde precursor to this compound | Unreacted starting material or formed by deprotection of this compound.[3] |

| Trityl Losartan | Alcohol intermediate | Product of the reduction of this compound.[2] |

| Isolosartan | Regioisomer of Losartan | Formed due to the alkylation at the other nitrogen of the imidazole ring.[8] |

| Losartan Dimer Impurities | Dimeric structures | Can be formed during the deprotection step under certain acidic conditions.[7] |

| O-Trityl Losartan | Trityl group on the hydroxyl moiety | A potential byproduct during the deprotection of Trityl Losartan, where the trityl group migrates.[8] |

Formation Pathways of Key Impurities:

The formation of impurities is often a consequence of incomplete reactions, side reactions, or degradation of intermediates and the final product. For instance, the presence of unreacted Losartan Carboxaldehyde can lead to its direct conversion to Losartan under the deprotection conditions, but it will also be present as an impurity if the initial tritylation is incomplete. The formation of Isolosartan is a classic example of regioselectivity issues in imidazole alkylation. Dimeric impurities are often process-related and their formation is highly dependent on the reaction conditions, particularly the acidity and temperature of the deprotection step.

Analytical Characterization

Robust analytical methods are essential for the characterization and quality control of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for separating this compound from its starting materials, intermediates, and potential impurities.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Method Validation: A robust HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][9]

Figure 4: General workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound and its related compounds.

¹H NMR Spectral Data for this compound: [3]

-

Aldehyde Proton (-CHO): A characteristic singlet is observed around δ 9.7 ppm.

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.7 ppm correspond to the protons of the biphenyl and trityl groups.

-

Methylene Protons (-CH₂-): A singlet around δ 5.6 ppm is attributed to the methylene protons connecting the imidazole ring to the biphenyl moiety.

-

Butyl Chain Protons: Signals in the aliphatic region (δ 0.8-2.7 ppm) correspond to the protons of the n-butyl group.

¹³C NMR Spectroscopy:

Conclusion

This compound is a pivotal intermediate in the synthesis of Losartan. A thorough understanding of its synthesis, reactivity, and the formation of related impurities is fundamental for the development of a robust and well-controlled manufacturing process. The application of rigorous analytical techniques, such as validated HPLC methods and comprehensive NMR analysis, is essential to ensure the quality and purity of this key intermediate, and ultimately, the final Losartan API. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities associated with this compound and its chemistry.

References

- Gadekallu, S., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432.

- Reddy, G. M., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796.

- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394.

- Narendra, A., et al. (2023). Method Development and Validation of Losartan by Using RP-HPLC in Pharmaceutical Formulations. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 155-167.

- Patel, P. N., et al. (2012). Development and Validation of RP-HPLC Method for Estimation of Losartan Potassium in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2653-2657.

- Backer, L., et al. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116089.

- Srinivasa Rao, P., et al. (2013). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharma Chemica, 5(2), 230-239.

- Google Patents. (2008). Process for the synthesis of Losartan potassium. (U.S. Patent No. 7,345,071 B2).

-

Quick Company. (n.d.). Process For The Preparation Of Losartan Potassium Form I. Retrieved from [Link]

-

New Drug Approvals. (2013). Losartan. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Igboasoiyi, A. C., Egeolu, A. O., & Memberr, V. T. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(02), 3853–3857.

-

Veeprho. (n.d.). N-Trityl Losartan-D4 Carboxaldehyde. Retrieved from [Link]

- Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Organic Chemistry: An Indian Journal, 7(1), 21-26.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Costa, B., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 26(11), 3357.

-

Pharmaffiliates. (n.d.). Chemical Name : N-Trityl Losartan-d4 Carboxaldehyde. Retrieved from [Link]

- Abd El-Hay, S. S., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(28), 17765-17773.

-

New Drug Approvals. (2013). Losartan. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

discovery and history of Losartan synthesis intermediates

An In-depth Technical Guide to the Discovery and Synthesis of Losartan Intermediates

For Researchers, Scientists, and Drug Development Professionals

Losartan, the first-in-class angiotensin II receptor antagonist, represented a paradigm shift in the management of hypertension.[1][2][3][4] Its discovery and the subsequent evolution of its chemical synthesis offer a compelling case study in modern drug development, showcasing the interplay of medicinal chemistry, process optimization, and innovative synthetic strategies. This guide provides a comprehensive technical overview of the discovery and the historical development of the synthesis of Losartan and its pivotal intermediates. We will delve into the causal nexus behind experimental choices, from the initial non-peptide leads to the highly efficient, convergent synthetic routes employed today. The narrative will be grounded in authoritative references, detailed experimental protocols, and visual representations of key chemical transformations to provide a holistic understanding for researchers and professionals in the field.

The Genesis of a Blockbuster: The Discovery of Losartan

The journey to Losartan began with a strategic shift in hypertension therapy, moving from inhibiting the production of angiotensin II with ACE inhibitors to blocking its action at the receptor level.[2][5] Scientists at DuPont, in the early 1980s, embarked on a quest for non-peptide angiotensin II receptor antagonists to overcome the limitations of peptide-based analogs, such as poor oral bioavailability.[6] A significant breakthrough came with the discovery of a class of non-peptide-containing imidazoles by Takeda Chemical Industries.[6][7] This provided a crucial lead, inspiring the DuPont team to explore related structures.[2]

The discovery process was a testament to meticulous research and a degree of serendipity.[1][2] A key moment was a mistake by an inexperienced pharmacologist that yielded pivotal information, guiding the synthetic chemists.[1][2] The culmination of these efforts was the identification of Losartan (DuP 753), a potent and orally active angiotensin II receptor antagonist, in March 1986.[2] Losartan's unique biphenyltetrazole structure set a new standard for this class of drugs.[3]

Early Synthetic Strategies: A Linear Approach